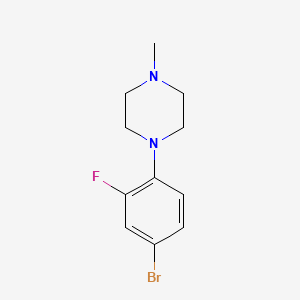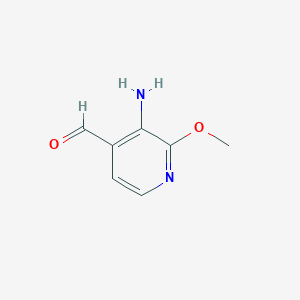![molecular formula C13H11N5O3 B13993585 5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione CAS No. 64600-50-6](/img/structure/B13993585.png)
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. The process includes the following steps :
Acylation: 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides.
Cyclization: The acylated product is heated under reflux with sodium methoxide in butanol, leading to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives.
Transformation: In the presence of an activated methylene group, the cyclization involves this group and the acetyl carbonyl, resulting in pyrido[2,3-d]pyrimidin-7-one derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
化学反应分析
Types of Reactions
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.
科学研究应用
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly protein kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets . It acts as an inhibitor of protein kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with variations in the position of functional groups.
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar biological activities.
Uniqueness
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit protein kinases makes it a valuable compound in medicinal chemistry research.
属性
CAS 编号 |
64600-50-6 |
|---|---|
分子式 |
C13H11N5O3 |
分子量 |
285.26 g/mol |
IUPAC 名称 |
5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11N5O3/c1-7-2-9-10(14-3-7)16-6-18(12(9)20)5-8-4-15-13(21)17-11(8)19/h2-4,6H,5H2,1H3,(H2,15,17,19,21) |
InChI 键 |
AONIBODPSHZGHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(N=C1)N=CN(C2=O)CC3=CNC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


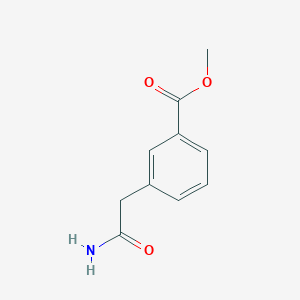
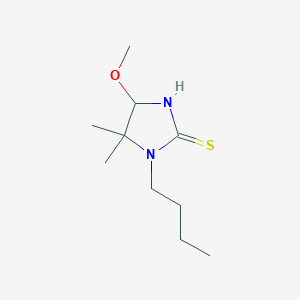
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)

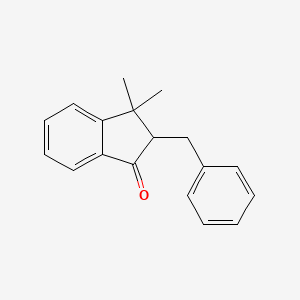
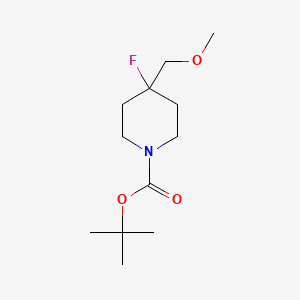
![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)
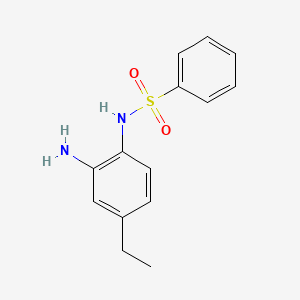


![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B13993578.png)

